2-(4-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(4-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.328. The purity is usually 95%.
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Scientific Research Applications
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Compounds structurally related to the one have been synthesized and tested for their anticancer activity, particularly against lung, breast, and CNS cancer cell lines. These compounds show promise at low concentrations, which could be foundational for further research into lung cancer treatments (Hammam et al., 2005).
Electrophilic Fluorinating Agents
Research on N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrates their utility as site-selective electrophilic fluorinating agents. These agents can fluorinate various substrates under mild conditions, showcasing their potential in synthetic chemistry applications (Banks et al., 1996).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, including those with structural similarities to the queried compound, have shown potent activity against protozoal infections. Their strong DNA affinities and in vitro and in vivo efficacy against Trypanosoma and Plasmodium species highlight their potential as antiprotozoal agents (Ismail et al., 2004).
Dual Inhibitors of PI3K/mTOR
Compounds such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have been explored for their potential as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These inhibitors could play a crucial role in cancer therapy, given the pivotal roles of PI3K and mTOR in cellular growth and proliferation (Stec et al., 2011).
Monitoring Zn2+ Concentrations in Living Cells
The development of off–on fluorescence type chemosensors for Zn2+ showcases another application avenue for related compounds. These sensors can detect and quantify Zn2+ in biological and aqueous samples, essential for understanding the role of zinc in various biological processes (Park et al., 2015).
Ligand-Protein Interactions and Photovoltaic Efficiency
Studies on benzothiazolinone acetamide analogs have combined spectroscopic analysis with ligand-protein interactions, highlighting their potential applications in drug development and solar energy conversion (Mary et al., 2020).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-6-3-13(4-7-15)10-18(22)21-12-14-5-8-16(20-11-14)17-2-1-9-23-17/h1-9,11H,10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQREKZHDWTQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.